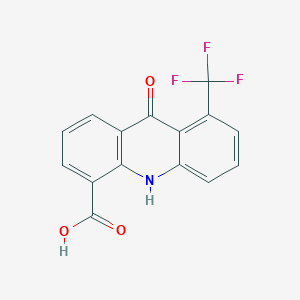
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound that belongs to the acridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid typically involves the condensation of enamines with 2-arylidene-1,3-diketones. This reaction is facilitated by the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to promote the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The trifluoromethyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the trifluoromethyl or carboxylic acid groups.
Aplicaciones Científicas De Investigación
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and chemical properties.
Biology: This compound may exhibit biological activities such as enzyme inhibition or interaction with biological macromolecules, making it useful in biochemical research.
Industry: It can be used in the development of new materials, dyes, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acridine derivatives such as:
- 9-Oxo-8,9-dihydroacridine-4-carboxylic acid
- 8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid
- 9-Oxo-8-(methyl)-9,10-dihydroacridine-4-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
24782-68-1 |
|---|---|
Fórmula molecular |
C15H8F3NO3 |
Peso molecular |
307.22 g/mol |
Nombre IUPAC |
9-oxo-8-(trifluoromethyl)-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)9-5-2-6-10-11(9)13(20)7-3-1-4-8(14(21)22)12(7)19-10/h1-6H,(H,19,20)(H,21,22) |
Clave InChI |
VMVMIDRFFIZQNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)NC3=CC=CC(=C3C2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)

![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)
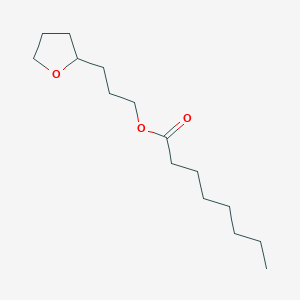
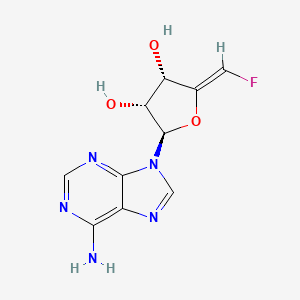


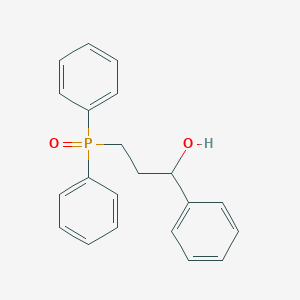
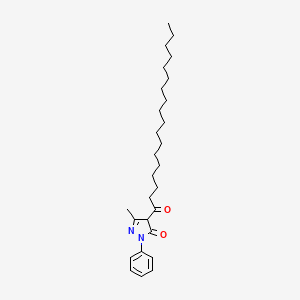

![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)
![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
